3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea
Description
3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea is a complex organic compound that features a benzothiophene moiety, a hydroxypropyl group, and an ethoxyphenyl urea structure
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-25-16-10-8-15(9-11-16)22-19(23)21-13-20(2,24)18-12-14-6-4-5-7-17(14)26-18/h4-12,24H,3,13H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPCITDZZFDNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the formation of the urea linkage by reacting the intermediate with an appropriate isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The benzothiophene ring can be reduced under specific conditions.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrobenzothiophene derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzothiophene moiety is known to interact with various biological targets, potentially modulating signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-phenylurea
- 3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-methoxyphenyl)urea
- 3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea
Uniqueness
3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
Biological Activity
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(4-ethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which suggest a potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its IUPAC name. The presence of the benzothiophene moiety contributes to its pharmacological potential, as benzothiophenes are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O3S |
| IUPAC Name | This compound |
| CAS Number | [To be determined] |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The urea group may interact with specific enzymes or receptors, modulating their activity.
- Hydrogen Bonding : The hydroxypropyl and urea groups can form hydrogen bonds with biological molecules, enhancing interactions with target sites.
- π-π Interactions : The aromatic benzothiophene structure allows for π-π stacking interactions, which can stabilize binding to proteins.
Biological Activities
Research indicates that derivatives of benzothiophene exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, with some derivatives demonstrating selective cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : Certain analogs have been noted for their ability to reduce inflammation in experimental models.
Case Studies
- Antitumor Efficacy : A study highlighted the antitumor activity of related benzothiophene derivatives, showing IC50 values ranging from 15.1 to 28.7 μM against various cancer cell lines (e.g., MDA-MB-435 breast cancer) .
- Inhibition of GSK-3β : Related compounds demonstrated significant inhibition of GSK-3β activity, with IC50 values indicating potent effects at low concentrations (140 nM compared to a standard reference) .
- Antimicrobial Testing : Compounds structurally similar to the target compound exhibited minimal inhibitory concentrations (MICs) as low as 50 μg/mL against tested pathogens, suggesting strong antimicrobial potential .
Comparative Analysis
The following table summarizes the biological activities reported for similar compounds:
| Compound Name | Activity Type | IC50/MIC Values |
|---|---|---|
| N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | Antitumor | GI50: 25.1 μM |
| N-(6-cyano-BT-2-yl)-N′-(p-MeObenzyl)urea | GSK-3 Inhibition | IC50: 140 nM |
| Benzothiophene derivatives | Antimicrobial | MIC: 50 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
